N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Overview
Description
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole is a heterocyclic organic compound that belongs to the class of indole derivatives. This compound is known for its unique structure, which includes a pyridine ring fused to an indole ring. It has garnered significant attention due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole typically involves the reaction of 2-aminoindole with 3-amino-2-methylacrylonitrile. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole and pyridine derivatives .
Scientific Research Applications
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole include other indole derivatives, such as:
- 2-Amino-3-methyl-9H-pyrido(2,3-b)indole
- 2-Amino-9H-pyrido(2,3-b)indole
- 3-Methylindole
Uniqueness
This compound is unique due to the presence of the N2-hydroxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3-methyl-9H-pyrido[2,3-b]indol-2-yl)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-6-9-8-4-2-3-5-10(8)13-12(9)14-11(7)15-16/h2-6,16H,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFWOOZJALLVRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC3=CC=CC=C32)N=C1NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174086 | |
Record name | N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202345-21-9 | |
Record name | N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202345219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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